molecular formula C9H9NO5 B161855 N-Salicyl-alpha-hydroxyglycine CAS No. 136492-94-9

N-Salicyl-alpha-hydroxyglycine

Cat. No. B161855
M. Wt: 211.17 g/mol
InChI Key: MRWBYJVJLCVFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Salicyl-alpha-hydroxyglycine (SHG) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SHG is a derivative of salicylic acid, which is a well-known compound for its anti-inflammatory and analgesic properties. SHG has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

N-Salicyl-alpha-hydroxyglycine has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, N-Salicyl-alpha-hydroxyglycine has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-Salicyl-alpha-hydroxyglycine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, N-Salicyl-alpha-hydroxyglycine has been shown to have fungicidal and insecticidal properties, making it a potential alternative to synthetic pesticides. In the food industry, N-Salicyl-alpha-hydroxyglycine has been studied for its antioxidant properties and its potential use as a preservative.

Mechanism Of Action

The mechanism of action of N-Salicyl-alpha-hydroxyglycine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and the inhibition of COX enzymes results in reduced inflammation and pain. N-Salicyl-alpha-hydroxyglycine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.

Biochemical And Physiological Effects

N-Salicyl-alpha-hydroxyglycine has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies. N-Salicyl-alpha-hydroxyglycine has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, N-Salicyl-alpha-hydroxyglycine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-Salicyl-alpha-hydroxyglycine in lab experiments is its low toxicity and high solubility in water. N-Salicyl-alpha-hydroxyglycine is also relatively easy to synthesize using various methods. However, one limitation of using N-Salicyl-alpha-hydroxyglycine in lab experiments is its instability in acidic and basic conditions, which can affect its yield and purity.

Future Directions

There are many potential future directions for research on N-Salicyl-alpha-hydroxyglycine. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an alternative to synthetic pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of N-Salicyl-alpha-hydroxyglycine and its potential applications in various fields.

Synthesis Methods

N-Salicyl-alpha-hydroxyglycine can be synthesized using various methods, including the reaction of salicylic acid with glycine under acidic conditions, the reaction of salicylic acid with hydroxylamine hydrochloride and glycine under basic conditions, and the reaction of salicylic acid with hydroxylamine hydrochloride and N,N-dimethylglycine under basic conditions. The yield and purity of N-Salicyl-alpha-hydroxyglycine depend on the method used for synthesis.

properties

CAS RN

136492-94-9

Product Name

N-Salicyl-alpha-hydroxyglycine

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-hydroxy-2-[(2-hydroxybenzoyl)amino]acetic acid

InChI

InChI=1S/C9H9NO5/c11-6-4-2-1-3-5(6)7(12)10-8(13)9(14)15/h1-4,8,11,13H,(H,10,12)(H,14,15)

InChI Key

MRWBYJVJLCVFOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)O

synonyms

Acetic acid, hydroxy[(2-hydroxybenzoyl)amino]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.